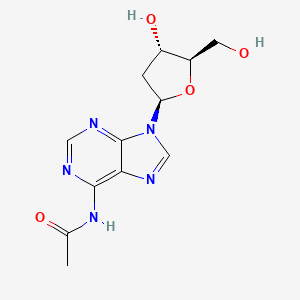
N-Acetyl-2'-deoxy-Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2’-deoxy-Adenosine is a modified nucleoside, which is a derivative of 2’-deoxyadenosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the adenine base. Nucleosides like N-Acetyl-2’-deoxy-Adenosine play crucial roles in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2’-deoxy-Adenosine typically involves the acetylation of 2’-deoxyadenosine. This can be achieved through the reaction of 2’-deoxyadenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of N-Acetyl-2’-deoxy-Adenosine may involve more efficient and scalable methods, such as enzymatic acetylation. Enzymes like acetyltransferases can be used to catalyze the transfer of the acetyl group to 2’-deoxyadenosine, offering a more environmentally friendly and cost-effective approach.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-2’-deoxy-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products:
Oxidation: N-acetyl-2’-deoxyinosine.
Reduction: 2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-2’-deoxy-Adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of viral infections and cancer.
Industry: N-Acetyl-2’-deoxy-Adenosine is used in the production of nucleic acid-based diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2’-deoxy-Adenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The acetyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and replication of nucleic acids. Additionally, the compound may interact with specific enzymes involved in nucleic acid metabolism, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
2’-Deoxyadenosine: The parent compound without the acetyl group.
N-Acetyladenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N-Acetyl-2’-deoxyguanosine: Another acetylated nucleoside with a guanine base.
Uniqueness: N-Acetyl-2’-deoxy-Adenosine is unique due to the presence of the acetyl group, which can significantly alter its chemical and biological properties compared to its non-acetylated counterparts. This modification can enhance its stability, influence its interactions with enzymes, and potentially improve its therapeutic efficacy.
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
DKVIBEFOBOVION-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
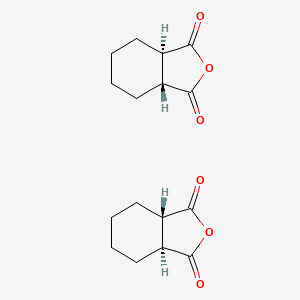
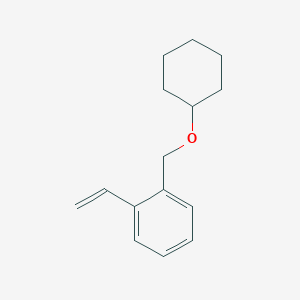
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
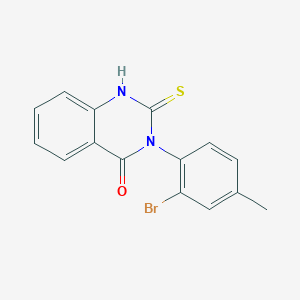
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
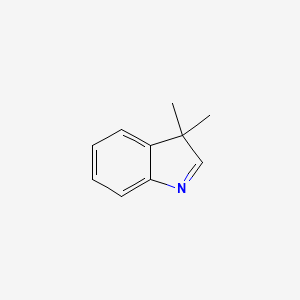
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
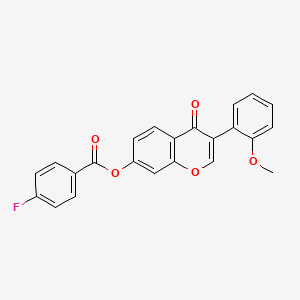
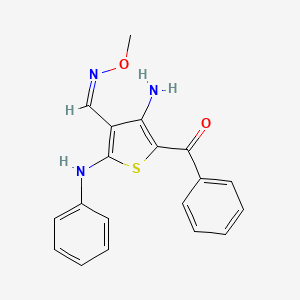
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
